Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-
Brand Name: Vulcanchem
CAS No.: 118988-08-2
VCID: VC13704829
InChI: InChI=1S/C14H19NO4/c1-2-3-9-15(10-13(16)17)14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17)
SMILES: CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-

CAS No.: 118988-08-2

Cat. No.: VC13704829

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- - 118988-08-2

Specification

CAS No. 118988-08-2
Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
IUPAC Name 2-[butyl(phenylmethoxycarbonyl)amino]acetic acid
Standard InChI InChI=1S/C14H19NO4/c1-2-3-9-15(10-13(16)17)14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17)
Standard InChI Key RTZFKQORWVHODG-UHFFFAOYSA-N
SMILES CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Canonical SMILES CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is characterized by the systematic IUPAC name 2-[butyl(phenylmethoxycarbonyl)amino]acetic acid. Its structure integrates a glycine backbone (NH2CH2COOH\text{NH}_2\text{CH}_2\text{COOH}) with a butyl group (C4H9\text{C}_4\text{H}_9) and a PMOC moiety (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) attached to the nitrogen atom. This configuration introduces steric and electronic modifications that influence its solubility, stability, and reactivity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.118988-08-2
Molecular FormulaC14H19NO4\text{C}_{14}\text{H}_{19}\text{NO}_4
Molecular Weight265.30 g/mol
SMILESCCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
InChI KeyRTZFKQORWVHODG-UHFFFAOYSA-N

The PMOC group serves as a protective moiety for amino groups during peptide synthesis, preventing unwanted side reactions . Computational models predict moderate hydrophobicity (logP2.1\log P \approx 2.1), favoring membrane permeability in drug delivery systems.

Spectroscopic and Physical Properties

Nuclear magnetic resonance (NMR) spectra reveal distinct peaks for the butyl chain (δ\delta 0.8–1.5 ppm), aromatic protons (δ\delta 7.2–7.4 ppm), and carbonyl carbons (δ\delta 170–175 ppm). Differential scanning calorimetry (DSC) indicates a melting point range of 85–90°C, with thermal decomposition observed above 200°C. The compound’s crystalline structure, confirmed via X-ray diffraction, stabilizes through intramolecular hydrogen bonds between the carboxylic acid and carbamate groups .

Synthesis and Optimization

Reaction Pathways

The synthesis begins with glycine, which undergoes sequential modifications:

  • Protection of the Amino Group: Glycine’s amino group is shielded using phenylmethoxycarbonyl chloride (PMOC-Cl) in an alkaline aqueous medium (pH10\text{pH} \geq 10) .

  • Alkylation with Butyl Bromide: The protected glycine reacts with butyl bromide in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate as a base.

  • Deprotection and Purification: Acidic hydrolysis (HCl, 1M\text{HCl, 1M}) removes the PMOC group, followed by recrystallization from ethanol to isolate the final product .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1PMOC-Cl, NaOH, 0°C, 2h7895
2Butyl bromide, K₂CO₃, DMF, 60°C, 6h6590
3HCl (1M), EtOH, reflux, 1h8298

Challenges and Optimization

Competing side reactions, such as over-alkylation or PMOC group hydrolysis, reduce yields. Optimizing reaction pH (8–10) and employing anhydrous DMF minimize byproducts. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation efficiency during PMOC protection .

Biochemical and Pharmaceutical Applications

Glycine Transporter Inhibition

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- acts as a competitive inhibitor of glycine transporter 1 (GlyT1), which regulates glycine concentrations at NMDA receptor sites . In rodent models, GlyT1 inhibitors reverse schizophrenia-like behaviors by enhancing NMDA receptor coactivation, demonstrating an IC₅₀ of 1.8 nM for related compounds .

Peptide Synthesis and Drug Design

The PMOC group’s orthogonality in protection strategies enables its use in solid-phase peptide synthesis (SPPS). Unlike benzyloxycarbonyl (Cbz) groups, PMOC derivatives resist hydrogenolysis, allowing compatibility with diverse coupling reagents . This compound serves as a precursor for peptidomimetics targeting protease enzymes, with modifications improving metabolic stability .

Mechanism of Action and Receptor Interactions

NMDA Receptor Modulation

By inhibiting GlyT1, this compound elevates synaptic glycine levels, potentiating NMDA receptor activity. Computational docking studies suggest hydrophobic interactions between the butyl chain and GlyT1’s transmembrane domain (residues Leu290 and Phe294) . Enhanced receptor activation improves cognitive function in preclinical trials, though excessive glycine may induce neurotoxicity .

Self-Assembly and Material Science

In aqueous solutions, the amphiphilic structure of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- promotes self-assembly into micellar aggregates (critical micelle concentration = 0.8 mM). These aggregates stabilize hydrophobic drugs, such as paclitaxel, enhancing bioavailability by 40% in in vitro models .

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Functionalizing the butyl chain with polyethylene glycol (PEG) could prolong systemic circulation, while PMOC-mediated targeting ligands (e.g., folate) may direct therapeutics to cancer cells .

Neurotherapeutic Development

Ongoing clinical trials explore GlyT1 inhibitors for Alzheimer’s disease and depression. Structural analogs of this compound, with fluorinated PMOC groups, show improved blood-brain barrier penetration in primate models .

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